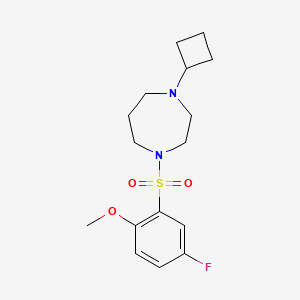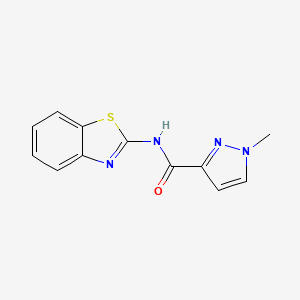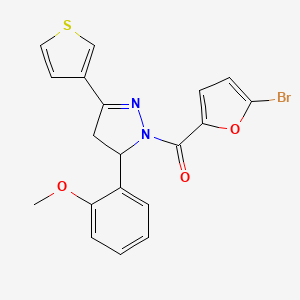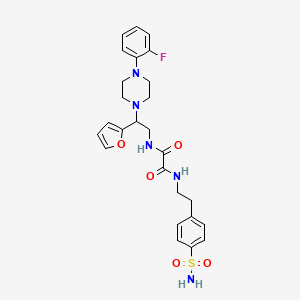
Diacetoxycoppermonohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by its bright blue or green crystalline appearance and is commonly used in various industrial and experimental applications . This compound is an ionic compound that exhibits unique chemical properties, including a characteristic deep blue or green color due to the d-d transition of Cu²⁺ ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diacetoxycoppermonohydrate can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The reaction proceeds as follows: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ] Another method involves reacting a copper base, such as copper (II) oxide or copper (II) hydroxide, with acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves placing copper metal in the presence of air and refluxing acetic acid. This method ensures a continuous supply of oxygen, which is necessary for the oxidation of copper (I) acetate to copper (II) acetate .
Analyse Chemischer Reaktionen
Types of Reactions: Diacetoxycoppermonohydrate undergoes various types of chemical reactions, including:
Oxidation: When heated, it decomposes to form copper (II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to copper (I) acetate under certain conditions.
Common Reagents and Conditions:
Oxidation: Heating in the presence of air.
Reduction: Using reducing agents like hydrogen gas.
Substitution: Using terminal alkynes and copper (II) acetate as a catalyst.
Major Products:
Oxidation: Copper (II) oxide, acetic acid, and water.
Reduction: Copper (I) acetate.
Substitution: 1,3-diynes and other coupled products.
Wissenschaftliche Forschungsanwendungen
Diacetoxycoppermonohydrate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Diacetoxycoppermonohydrate involves its ability to act as a catalyst in various chemical reactions. For example, in the Eglinton reaction, it facilitates the coupling of terminal alkynes by forming copper (I) acetylides, which are then oxidized by copper (II) acetate, releasing the acetylide radical . This compound also promotes Ullmann-type C-O and C-N coupling reactions of arylboronic acids with phenols and amines .
Vergleich Mit ähnlichen Verbindungen
Diacetoxycoppermonohydrate can be compared with other similar compounds, such as:
Copper (II) Acetate Anhydrous: Similar in chemical properties but lacks the water molecule.
Copper (I) Acetate: A reduced form of Copper (II) Acetate with different reactivity.
Nickel (II) Acetate Tetrahydrate: Another transition metal acetate with different catalytic properties.
Uniqueness: this compound is unique due to its ability to act as a versatile catalyst in various organic reactions and its characteristic deep blue or green color, which is useful in various industrial applications .
Eigenschaften
CAS-Nummer |
142-71-2; 4180-12-5; 6046-93-1 |
|---|---|
Molekularformel |
C4H8CuO5 |
Molekulargewicht |
199.649 |
IUPAC-Name |
acetic acid;copper;hydrate |
InChI |
InChI=1S/2C2H4O2.Cu.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
NWFNSTOSIVLCJA-UHFFFAOYSA-L |
SMILES |
CC(=O)O.CC(=O)O.O.[Cu] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)


![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)




![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
